molecular formula C17H20N6O4S2 B2549934 N-methyl-2-((5-(4-(2-(4-nitrophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105226-58-1

N-methyl-2-((5-(4-(2-(4-nitrophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2549934
CAS No.: 1105226-58-1
M. Wt: 436.51
InChI Key: LBZMDFSVIBCZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-((5-(4-(2-(4-nitrophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20N6O4S2 and its molecular weight is 436.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • A study synthesized 1,3,4-thiadiazole amide compounds containing piperazine, which demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in agricultural research or as antibacterial agents (Xia, 2015).

Antimicrobial and Antileishmanial Activities

  • Compounds structurally related to the query molecule, specifically 1,3,4-thiadiazole derivatives, were found to possess significant antimicrobial and antileishmanial activities. Such findings suggest the potential of these compounds, including the one , in developing treatments for microbial infections and diseases like leishmaniasis (Foroumadi et al., 2005).

Anticancer Properties

  • Research on N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides has shown that these compounds exhibit in vitro anticancer activity against various human cancer cell lines, suggesting the potential use of structurally similar compounds in cancer research (Boddu et al., 2018).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further developed and optimized. This might involve modifying its structure to improve its effectiveness or reduce side effects .

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence a range of biochemical pathways.

Result of Action

It is known that similar compounds have shown various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Properties

IUPAC Name

N-methyl-2-[[5-[4-[2-(4-nitrophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S2/c1-18-14(24)11-28-17-20-19-16(29-17)22-8-6-21(7-9-22)15(25)10-12-2-4-13(5-3-12)23(26)27/h2-5H,6-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZMDFSVIBCZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.